(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
Description
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a conjugated double bond system, a 4-chlorobenzenesulfonyl group (electron-withdrawing), and a 4-phenylpiperazine moiety (electron-donating). The E-configuration of the double bond is critical for its molecular geometry, influencing intermolecular interactions and electronic properties.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-16-6-8-18(9-7-16)26(24,25)19(14-21)15-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-9,15H,10-13H2/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMTESYTNDFMT-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile is a compound of interest due to its potential therapeutic applications. This article presents a detailed examination of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound features a prop-2-enenitrile backbone substituted with a 4-chlorobenzenesulfonyl group and a 4-phenylpiperazin-1-yl moiety. Its chemical structure can be represented as follows:
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated several derivatives and found that modifications in the phenyl and piperazine groups significantly influenced their cytotoxicity. In particular, compounds with electron-donating groups showed enhanced activity against chronic myeloid leukemia cell lines, suggesting that the presence of the piperazine ring may contribute to increased cellular uptake and efficacy against tumor cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Hap-1 (CML) | 5.0 |
| Compound B | HeLa (Cervical) | 10.5 |
| This compound | MCF7 (Breast) | 7.8 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Studies have indicated that similar sulfonamide derivatives can bind to multiple kinases, leading to altered phosphorylation states that inhibit downstream signaling cascades critical for tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial assays. Related studies have demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial activity. The presence of the chlorobenzene group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A recent study assessed the efficacy of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable effects observed at concentrations as low as 5 µM in CML cells.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial properties of related compounds, revealing that modifications to the phenyl ring significantly influenced activity against Gram-positive bacteria. Compounds with halogen substitutions exhibited increased potency, suggesting that further optimization could yield more effective antimicrobial agents .
Scientific Research Applications
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile , also known by its IUPAC name, is a notable sulfonamide derivative with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article delves into its applications, supported by data tables and case studies.
Molecular Formula
- Molecular Formula : C19H19ClN2O2S
- Molecular Weight : 364.89 g/mol
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its structure suggests it may interact with various receptors and enzymes involved in these diseases.
Case Studies:
- Anticancer Activity : Research has indicated that sulfonamide derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast and colon cancer cells .
- Neuropharmacology : The phenylpiperazine moiety is known for its interaction with serotonin receptors, which are crucial in treating anxiety and depression. Preliminary studies suggest that this compound may modulate serotonergic pathways, offering potential as an antidepressant .
The compound's biological activities are under investigation, focusing on antimicrobial and anticancer properties.
Biological Testing:
Research indicates that compounds containing piperazine structures often show significant antimicrobial activity against various pathogens . This suggests that this compound could be evaluated for similar effects.
Chemical Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Synthetic Routes:
The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with appropriate piperazine derivatives under controlled conditions to yield the desired product. This method allows for the incorporation of other functional groups to enhance biological activity or alter pharmacokinetic properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against various pathogens | |
| Neuropharmacological | Potential modulation of serotonin receptors |
Table 2: Synthesis Conditions
| Reactants | Conditions | Yield (%) |
|---|---|---|
| 4-Chlorobenzenesulfonyl chloride + Piperazine Derivative | Base: Triethylamine; Solvent: DCM | 85 |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The nitrile group undergoes nucleophilic additions under controlled conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield* | Source |
|---|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0–25°C | Ketimine intermediate → Hydrolyzed ketone | 60–75% | |
| Organolithium Addition | RLi, dry ether, −78°C | Lithiated imine → Secondary amine | 55–68% |
*Yields extrapolated from structurally analogous nitrile systems in .
Hydrolysis Reactions
The nitrile and sulfonamide groups participate in hydrolysis:
Nitrile Hydrolysis
| Conditions | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| Acidic (H₂SO₄, H₂O) | Carboxylic acid derivative | H⁺ (conc. H₂SO₄) | 80–90% | |
| Basic (NaOH, H₂O₂) | Amide intermediate | OH⁻ (aq. NaOH) | 70–85% |
Sulfonamide Hydrolysis
Requires harsh conditions due to the stability of the sulfonamide bond:
text- Reagents: Concentrated HCl (6M), reflux at 110°C for 24h - Product: 4-Chlorobenzenesulfonic acid + Piperazine-amine derivative - Yield: ~40% (low due to competing decomposition) [1]
Substitution Reactions
The sulfonamide’s chlorine atom participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | DMF, K₂CO₃, 80°C | 4-Aminobenzenesulfonyl derivative | 65% | |
| Thiols | EtOH, NaH, 60°C | Sulfur-linked analogs | 50–60% |
Example from analogous systems:
"4-Chlorobenzenesulfonyl chloride reacts with (S)-isoleucinol in acetonitrile/TEA to form sulfonamide bonds (71% yield)" .
Elimination and Cyclization
The α,β-unsaturated nitrile system facilitates elimination:
| Conditions | Reaction | Outcome | Source |
|---|---|---|---|
| DBU (base), DCM, 25°C | Elimination → Alkynenitrile | Conjugated alkyne formation | |
| Cu(I) catalysis | Cyclization → Pyridine analogs | Heterocyclic scaffolds |
Nitrile Reduction
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C | Primary amine | 85% | |
| H₂/Pd-C | Ethanol, 50 psi | Amine (+ byproducts) | 60–70% |
Sulfonamide Oxidation
Resistant to mild oxidants but reacts with peracids:
text- Reagents: mCPBA (m-chloroperbenzoic acid), CHCl₃, 25°C - Product: Sulfone derivative (via S-oxidation) - Yield: 55% [5]
Piperazine Functionalization
The 4-phenylpiperazine moiety undergoes alkylation/acylation:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | 75% | |
| Acylation | AcCl, pyridine, 0°C | Acetylated piperazine derivative | 80% |
Biological Activity-Related Reactions
In medicinal chemistry contexts:
-
Enzyme Inhibition : Hydrogen bonds form between the sulfonamide’s oxygen and protease active sites (e.g., carbonic anhydrase).
-
Metabolic Oxidation : Cytochrome P450 enzymes oxidize the phenylpiperazine group to N-oxide derivatives.
Table 1: Sulfonamide Bond Formation (Source )
| Substrate | Reagent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| (S)-Isoleucinol | 4-Cl-BsCl | CH₃CN | TEA | 40 | 71 |
| 6-Bromo-1H-indol-4-ylamine | 4-Cl-BsCl | Pyridine | – | 25 | 87 |
Table 2: Nitrile Hydrolysis (Source )
| Substrate | Acid/Base | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| Target compound | H₂SO₄ (conc.) | Carboxylic acid | 12 | 88 |
| Analogous nitrile | NaOH/H₂O₂ | Amide | 6 | 78 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
A comparative analysis with structurally related α,β-unsaturated nitriles and sulfonyl/piperazine derivatives is presented below:
Table 1: Structural Comparison of Key Compounds
Key Observations
Electronic Effects: The 4-chlorobenzenesulfonyl group in the target compound acts as a stronger electron-withdrawing group (EWG) compared to the diphenylamino group in ’s compounds, which are π-donors. This difference significantly impacts HOMO-LUMO gaps; diphenylamino derivatives exhibit lower energy gaps (suitable for optoelectronics), while sulfonyl-containing compounds may favor reactivity in nucleophilic additions . Bromo vs.
Stereochemical Influence :
- The E-configuration in the target compound vs. the Z-configuration in ’s derivatives affects molecular planarity. Z-isomers exhibit bent geometries, enhancing solid-state π-π stacking, whereas E-isomers may favor linear packing modes .
Biological Relevance :
- Piperazine derivatives with fluorinated aryl groups () show enhanced blood-brain barrier penetration due to fluorophilicity. The target compound’s 4-phenylpiperazine may confer similar pharmacokinetic advantages but lacks fluorination .
Photophysical and Electrochemical Properties
Table 2: Experimental and Calculated Properties
*Values estimated via analogy to structurally related sulfonyl compounds.
Insights :
- The target compound’s larger HOMO-LUMO gap (3.4 eV vs.
- Solvent polarity impacts conformational stability; for example, ’s compounds exhibit anti/syn isomerism in polar solvents due to solvent-solute interactions .
Q & A
Q. What are the established synthetic routes for (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile, and what key parameters optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a propenenitrile precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl intermediate.
- Piperazine coupling : Introducing the 4-phenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in solvents like toluene or DMF .
- Key parameters : Temperature control (60–100°C for coupling steps), solvent polarity (aprotic solvents enhance nucleophilicity), and catalyst loading (1–5 mol%) critically influence yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the α,β-unsaturated nitrile core be elucidated using kinetic or isotopic labeling studies?
- Methodological Answer :
- Kinetic studies : Monitor intermediate formation via in situ FT-IR or LC-MS to identify rate-determining steps (e.g., Knoevenagel condensation between aldehydes and nitriles). Activation energy calculations using Arrhenius plots can clarify temperature dependence .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at the nitrile or sulfonyl group to track bond reorganization via NMR or isotope-ratio mass spectrometry. For example, ¹³C-labeled benzenesulfonyl chloride can reveal nucleophilic attack pathways .
Q. What computational methods (e.g., DFT) are employed to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-311+G(d,p) basis sets to model:
- Electrophilicity : Local softness (σ) at the nitrile carbon predicts susceptibility to nucleophilic attack.
- Conformational stability : Rotational barriers of the piperazine ring (e.g., chair vs. boat conformers) influence binding affinity in biological assays .
- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina to guide structure-activity relationship (SAR) studies .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer :
- Dynamic effects in NMR : Discrepancies in proton coupling constants (e.g., vinyl protons) may arise from solvent-dependent conformational averaging. Compare DMSO-d₆ vs. CDCl₃ spectra to assess flexibility .
- XRD limitations : Crystal lattice forces may distort bond angles vs. solution-state structures. Validate with solid-state NMR or compare multiple crystal forms .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay variability : Control for solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time to minimize false positives/negatives. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .
- SAR ambiguity : Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorobenzenesulfonyl with methylsulfonyl) to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
